2-Butoxy-4-chloro-5-fluoropyrimidine
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Overview
Description
2-Butoxy-4-chloro-5-fluoropyrimidine is a chemical compound with the molecular formula C8H10ClFN2O . It has a molecular weight of 204.63 . The compound is typically a pale-yellow to yellow-brown sticky oil to semi-solid substance .
Synthesis Analysis
The synthesis of 2-Butoxy-4-chloro-5-fluoropyrimidine and its derivatives involves a series of chemical reactions . The compounds are characterized by IR, 1H NMR, MS, HRMS . The synthesis process involves the use of various reagents and solvents, and the reaction conditions are carefully controlled to ensure the successful production of the desired product .Molecular Structure Analysis
The InChI code for 2-Butoxy-4-chloro-5-fluoropyrimidine is 1S/C8H10ClFN2O/c1-2-3-4-13-8-11-5-6 (10)7 (9)12-8/h5H,2-4H2,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the types of bonds between them .Physical And Chemical Properties Analysis
2-Butoxy-4-chloro-5-fluoropyrimidine is a pale-yellow to yellow-brown sticky oil to semi-solid substance . It has a molecular weight of 204.63 . The compound is typically stored at temperatures between 2-8°C .Scientific Research Applications
Cytotoxic Activity in Cancer Research
One significant application of 2-Butoxy-4-chloro-5-fluoropyrimidine is its role in cancer research, specifically in the synthesis of novel 5-Fluorouracil (5-FU) derivatives. These derivatives, including 2-butoxy-4-substituted 5-fluoropyrimidines, have been synthesized and evaluated for cytotoxic activity against various cancer cell lines. For instance, 2-butoxy-4-chloro-5-fluoropyrimidine displayed notable cytotoxic potency against A549, HL-60, and MCF-7 cancer cell lines, with IC50 values indicating significant effectiveness in inhibiting cancer cell growth (Sun et al., 2013).
Synthesis and Kinase Inhibition
Another research area is the synthesis of novel compounds using 2,4-disubstituted-5-fluoropyrimidine, a core structure found in various anticancer agents. These efforts are part of programs aimed at discovering kinase inhibitors. For example, novel compounds such as 5-fluoropyrimidine-2-carboxamides and 5-fluoropyrimidine-4-carboxamides have been synthesized using routes that involve regioselective substitution at specific positions of the pyrimidine ring (Wada et al., 2012).
Pharmacogenomics in Chemotherapy
In the context of pharmacogenomics, 2-Butoxy-4-chloro-5-fluoropyrimidine and its derivatives play a role in understanding the genetic variations that impact patient responses to Fluoropyrimidine/Oxaliplatin-based chemotherapy. Such research helps in predicting toxicity and resistance in patients undergoing this treatment, contributing to more personalized and effective cancer therapy approaches (Di Francia et al., 2015).
Oral Fluoropyrimidine Derivatives in Cancer Treatment
The development of oral fluoropyrimidine derivatives, like S-1, also incorporates 2-Butoxy-4-chloro-5-fluoropyrimidine. S-1, designed to enhance the clinical utility of 5-Fluorouracil with reduced toxicity, consists of a prodrug of 5-FU (tegafur) combined with modulators such as 5-Chloro-2,4-Dihydroxypyridine. This formulation is used in treating various malignancies, showcasing the broader application of 2-Butoxy-4-chloro-5-fluoropyrimidine in chemotherapy (Chhetri et al., 2016).
Enhancement of Antitumor Activity
Studies have also shown the role of 2-Butoxy-4-chloro-5-fluoropyrimidine in enhancing the antitumor activity of fluoropyrimidines. For example, 5-chloro-2,4-dihydroxypyridine, a component of the S-1 formulation, has been shown to enhance the antitumor activity of 5-Fluorouracil by inhibiting its degradation, particularly in tumor cells with high basal dihydropyrimidine dehydrogenase (DPD) activity (Takechi et al., 2002).
Safety and Hazards
The compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Future Directions
While specific future directions for 2-Butoxy-4-chloro-5-fluoropyrimidine are not explicitly stated in the available literature, the broader field of fluoropyrimidine research continues to explore new synthetic methods, potential biological activities, and applications in cancer treatment . The development of more precise use of fluorinated pyrimidines for cancer treatment in the era of personalized medicine is a promising area of future research .
properties
IUPAC Name |
2-butoxy-4-chloro-5-fluoropyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClFN2O/c1-2-3-4-13-8-11-5-6(10)7(9)12-8/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPOHOZZPRLBQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC=C(C(=N1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butoxy-4-chloro-5-fluoropyrimidine |
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